2-Ethylbutyryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8757. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

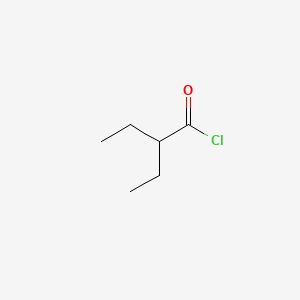

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKODJVMQOSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062616 | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-40-5 | |

| Record name | 2-Ethylbutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002736405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutyryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylbutyryl chloride (CAS No. 2736-40-5), a key chemical intermediate. This document outlines its chemical and physical properties, safety information, and a representative synthetic protocol.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 2736-40-5 | [1][2][3] |

| Molecular Formula | C₆H₁₁ClO | [1][2][3] |

| Molecular Weight | 134.60 g/mol | [2][4][5] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 137-139 °C | [1][4][6] |

| Density | 0.982 g/mL at 25 °C | [1][4][6] |

| Refractive Index | n20/D 1.425 | [1][4][5] |

| Flash Point | 35 °C (95 °F) - closed cup | [1][4] |

| Water Solubility | Reacts with water | [1][2][6] |

Safety and Handling Information

This compound is a flammable and corrosive material that requires careful handling in a laboratory setting.[7][8][9] Appropriate personal protective equipment (PPE), including face shields, gloves, and respiratory protection, should be used.[4]

| Hazard Information | Details | Source |

| Signal Word | Danger | [4][5] |

| GHS Pictograms | Flammable, Corrosive | [7] |

| Hazard Statements | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage | [4][5][7] |

| Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | [4][5] |

| Storage | Store in a flammable liquid storage area. Keep container tightly closed in a dry and well-ventilated place. | [1][9] |

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the synthesis of this compound from 2-ethylbutyric acid. This method is adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[10]

Materials:

-

2-Ethylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Gas absorption trap

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place thionyl chloride (1.2 equivalents).

-

Slowly add 2-ethylbutyric acid (1 equivalent) from the dropping funnel to the thionyl chloride with stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be directed to a gas trap.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, arrange the apparatus for distillation.

-

Distill the crude this compound from the reaction mixture. The fraction boiling between 137-139 °C should be collected.[1]

-

The final product should be a clear, colorless liquid and should be stored under anhydrous conditions to prevent hydrolysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Figure 1. Synthesis and Purification Workflow

Chemical Reactivity and Applications

This diagram illustrates the core reactivity of this compound as an acyl chloride and its subsequent application in chemical synthesis.

Caption: Figure 2. Reactivity and Applications

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary utility lies in its function as an acylating agent. It has been specifically noted for its use in the synthesis of bicyclic thiophene (B33073) derivatives, which are of interest in medicinal chemistry and materials science.[1] The reactivity of the acyl chloride group allows for the introduction of the 2-ethylbutanoyl moiety into various molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

References

- 1. This compound CAS#: 2736-40-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound 97 2736-40-5 [sigmaaldrich.com]

- 5. This compound 97 2736-40-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H11ClO | CID 75954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. orgsyn.org [orgsyn.org]

A Technical Guide to the Synthesis of 2-Ethylbutyryl Chloride from 2-Ethylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-ethylbutyryl chloride, a valuable acyl chloride intermediate in organic synthesis. The primary and most common method involves the reaction of 2-ethylbutyric acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This conversion is a fundamental nucleophilic acyl substitution reaction that proceeds with high efficiency, driven by the formation of gaseous byproducts.

Physicochemical Properties

A comparison of the key physical and chemical properties of the starting material and the final product is essential for experimental planning, purification, and characterization.

| Property | 2-Ethylbutyric Acid | This compound |

| CAS Number | 88-09-5 | 2736-40-5[1] |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₁ClO[1] |

| Molecular Weight | 116.16 g/mol | 134.60 g/mol [2] |

| Boiling Point | 194 °C | 137-139 °C[1][2][3] |

| Density | 0.92 g/mL at 25 °C | 0.982 g/mL at 25 °C[1][2][3] |

| Refractive Index (n₂₀/D) | 1.413 | 1.425[1][2][3] |

| Appearance | Colorless liquid | Clear, colorless liquid[1] |

| Water Solubility | Sparingly soluble | Reacts with water[1][3] |

Reaction Mechanism with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and reliable method. The reaction proceeds through a reactive chlorosulfite intermediate. The formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) byproducts drives the reaction to completion according to Le Châtelier's principle.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, adapted from a reliable, analogous procedure for n-butyryl chloride.[4] All operations must be conducted in a well-ventilated fume hood using anhydrous reagents and glassware.

Materials:

-

2-Ethylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Standard laboratory glassware (round-bottom flask, reflux condenser with a drying tube, dropping funnel)

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask with a dropping funnel and a reflux condenser. Equip the top of the condenser with a drying tube (e.g., filled with calcium chloride) connected to a gas trap to neutralize the HCl and SO₂ gases evolved during the reaction.[4]

-

Reagent Charging: In the round-bottom flask, place an excess of thionyl chloride (approximately 1.2 to 1.5 molar equivalents relative to the carboxylic acid).

-

Addition of Carboxylic Acid: Gently heat the thionyl chloride on a water bath. Slowly add 2-ethylbutyric acid (1.0 molar equivalent) dropwise from the dropping funnel over a period of about one hour.[4] The reaction is exothermic and will generate significant amounts of gas. Maintain a controlled addition rate to prevent excessive foaming and ensure the reaction does not become too vigorous.

-

Reaction Completion: After the addition is complete, heat the reaction mixture under reflux for 30-60 minutes to drive the reaction to completion.[4] The completion of the reaction is often indicated by the cessation of gas evolution.

-

Purification: The crude this compound can be purified by fractional distillation.[4] The product is collected at its boiling point of 137-139 °C at atmospheric pressure.[1][2]

Experimental Workflow

The overall workflow, from initial setup to final product characterization, follows a logical sequence of steps common in synthetic organic chemistry.

Caption: A typical workflow for the synthesis and purification process.

Reagents and Reaction Conditions

The stoichiometry and conditions are critical for achieving a high yield of the desired product. Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

| Component | Role | Mol. Weight ( g/mol ) | Molar Eq. | Key Conditions |

| 2-Ethylbutyric Acid | Reactant | 116.16 | 1.0 | Anhydrous |

| Thionyl Chloride (SOCl₂) ** | Chlorinating Agent | 118.97 | ~1.2 - 1.5 | Heat, Reflux |

| This compound | Product | 134.60 | - | Typical Yield: >85% [4] |

| Sulfur Dioxide (SO₂) ** | Byproduct | 64.07 | 1.0 | Gaseous, removed via trap |

| Hydrogen Chloride (HCl) | Byproduct | 36.46 | 1.0 | Gaseous, removed via trap |

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

This compound: This compound is a flammable liquid and vapor (H226).[2] It causes severe skin burns and eye damage (H314).[2] It is also sensitive to moisture and reacts with water.[1]

-

Thionyl Chloride: SOCl₂ is highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). It can cause severe burns to the skin, eyes, and respiratory tract.

-

Handling Precautions:

-

All manipulations must be performed in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[2][3]

-

Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with moisture-sensitive reagents.

-

Keep away from sources of ignition as the product is flammable.[3]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

-

References

2-Ethylbutyryl Chloride: An In-depth Technical Guide to Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and material compatibility of 2-Ethylbutyryl chloride (CAS No: 2736-40-5). As a key intermediate in organic synthesis, a thorough understanding of its characteristics is crucial for safe handling, successful experimental design, and process development.

Chemical and Physical Properties

This compound is a clear, colorless liquid characterized as a flammable and corrosive compound.[1][2][3] Its physical properties are essential for designing experimental setups, particularly for reactions involving heating, distillation, or extractions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [3][4][5][6][7][8] |

| Molecular Weight | 134.60 g/mol | [1][3][5][6][7] |

| Boiling Point | 137-139 °C (lit.) | [4] |

| Density | 0.982 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.425 (lit.) | [1][4] |

| Flash Point | 35 °C (95 °F) - closed cup | [1][4] |

| Vapor Pressure | 6.15 mmHg at 25 °C | [1][4] |

Chemical Reactivity and Hazardous Incompatibilities

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom of the carbonyl group is electron-deficient due to the inductive effects of the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.

The primary mode of reactivity involves nucleophilic acyl substitution. A general reaction pathway is illustrated below.

References

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound | C6H11ClO | CID 75954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl butyroyl chloride [chembk.com]

- 5. chemeo.com [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Spectroscopic Profile of 2-Ethylbutyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Ethylbutyryl chloride (CAS No: 2736-40-5). Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (t) | ~0.9 | Triplet | ~7.5 |

| CH₂ (dq) | ~1.6 | Doublet of quartets | ~7.5, ~7.0 |

| CH (p) | ~2.8 | Pentet | ~7.0 |

¹³C NMR

Experimental ¹³C NMR data has been reported for this compound.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~175 |

| CH | ~60 |

| CH₂ | ~25 |

| CH₃ | ~11 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic vibrational modes for an acyl chloride.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2970 | C-H stretch (alkane) |

| ~1800 | C=O stretch (acyl chloride) |

| ~1460 | C-H bend (alkane) |

| ~950 | C-C stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for acyl chlorides.[2]

| m/z | Relative Abundance | Proposed Fragment |

| 134/136 | Low | [M]⁺ (Molecular Ion) |

| 99 | High | [M-Cl]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz). The ¹³C NMR data cited was obtained on a Varian CFT-20 instrument.[1]

-

Technique: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) pulse sequences are used.

-

Parameters (Typical):

-

Temperature: 298 K

-

¹H Pulse Angle: 30-90°

-

¹³C Pulse Angle: 30-45°

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 for ¹H, 128-1024 for ¹³C

-

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission or Attenuated Total Reflectance (ATR). The data cited was obtained via ATR.[1]

-

Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background Correction: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile compounds like this compound.[2]

-

Injection: A small volume of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method.

Data Acquisition:

-

Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the column.

-

-

MS Parameters (Typical):

-

Mass Range: m/z 35-300

-

Scan Rate: 1-2 scans/second

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Ethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyryl chloride (C₆H₁₁ClO), a reactive acyl chloride, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is intrinsically linked to its behavior in various reaction media. Understanding the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, ensuring safety, and maximizing yield. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts: Solubility vs. Reactivity

When considering the use of this compound in a given solvent, it is crucial to distinguish between solubility and reactivity. While solubility refers to the ability of a solute to form a homogeneous solution with a solvent, the high reactivity of acyl chlorides introduces a critical consideration: the potential for chemical reaction with the solvent itself.

Acyl chlorides are highly susceptible to nucleophilic attack.[1] Therefore, solvents with nucleophilic functional groups, such as water, alcohols, and primary or secondary amines, will react with this compound, leading to its decomposition. This reaction is often vigorous.[2] Consequently, the practical "solubility" in such solvents is negligible as the compound is consumed rather than dissolved. For successful application in synthesis, solvents must be chosen that are not only capable of dissolving this compound but are also chemically inert under the reaction conditions.

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general principles of acyl chloride chemistry and the physical properties of the compound. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale & Remarks |

| Aprotic Nonpolar | Hexane, Toluene | Miscible/Soluble | Based on the "like dissolves like" principle, the nonpolar alkyl chain of this compound promotes solubility in nonpolar aprotic solvents. These solvents are generally inert towards acyl chlorides. |

| Aprotic Polar | Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl acetate | Miscible/Soluble | These solvents possess some polarity which can aid in dissolving the polar acyl chloride functional group, while being aprotic and thus less likely to react. They are common solvents for reactions involving acyl chlorides.[1] |

| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Not Soluble) | This compound reacts vigorously and exothermically with water and alcohols.[2][3][4] This is a chemical reaction (hydrolysis or alcoholysis) that consumes the acyl chloride, not a dissolution process. The products are 2-ethylbutyric acid and the corresponding ester, respectively. |

| Protic Polar (acidic) | Acetic acid | Reactive (Not Soluble) | While less reactive than water or alcohols, carboxylic acids can undergo exchange reactions with acyl chlorides, particularly at elevated temperatures. |

| Other | Acetone, Acetonitrile | Generally Soluble (Use with Caution) | These polar aprotic solvents are generally suitable. However, their reactivity should be assessed under specific reaction conditions as they can be enolizable or contain trace amounts of water. |

Experimental Protocol: Determining Miscibility of this compound

Given the reactive nature of this compound, a straightforward miscibility test is often the most practical method to determine a suitable solvent for a reaction. This qualitative assessment can be performed quickly and provides a clear indication of whether a homogeneous solution can be formed.

Objective: To visually determine if this compound is miscible with a selection of aprotic organic solvents at a relevant concentration.

Materials:

-

This compound (reagent grade)

-

Candidate organic solvents (anhydrous grade), e.g., hexane, toluene, diethyl ether, THF, dichloromethane

-

Dry glass test tubes with stoppers

-

Pipettes

-

Fume hood

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the this compound. Perform all operations within a fume hood.

-

Solvent Addition: To a dry test tube, add 2 mL of the candidate organic solvent.

-

Solute Addition: Carefully add 0.2 mL of this compound to the solvent in the test tube. This creates a 10% v/v mixture.

-

Mixing: Stopper the test tube and gently invert it several times to mix the contents.

-

Observation: Observe the mixture against a well-lit background.

-

Miscible: The mixture will be a single, clear, homogeneous phase with no visible layers or cloudiness.

-

Immiscible: The mixture will form two distinct layers, or will appear cloudy or emulsified.

-

-

Record Results: Record the observations for each solvent tested.

-

Stability Check (Optional): For miscible systems, allow the solution to stand for a period (e.g., 30 minutes) and observe for any changes such as color change, precipitation, or gas evolution, which might indicate a slow reaction with the solvent.

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid contact with water and other protic solvents.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step that impacts reaction success and safety. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a suitable organic solvent for this compound.

Conclusion

The solubility of this compound is fundamentally governed by its high reactivity. While it is readily miscible with a wide range of aprotic organic solvents, its use with protic solvents is precluded by rapid chemical decomposition. For researchers, scientists, and drug development professionals, a thorough understanding of these principles, coupled with empirical testing through straightforward miscibility and stability assessments, is essential for the successful and safe application of this versatile reagent in organic synthesis. The provided framework for solvent selection serves as a valuable tool in navigating the complexities of reaction optimization involving this compound.

References

An In-depth Technical Guide to the Electrophilicity of 2-Ethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutyryl chloride is a branched aliphatic acyl chloride whose electrophilicity is a critical determinant of its reactivity in nucleophilic acyl substitution reactions. This technical guide provides a comprehensive overview of the factors governing the electrophilicity of this compound, methodologies for its quantitative assessment, and its implications in organic synthesis and drug development. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally related acyl chlorides to provide a comparative analysis and details experimental protocols that can be readily adapted for its study.

Introduction to the Electrophilicity of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their high electrophilicity stems from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly susceptible to nucleophilic attack. This intrinsic reactivity makes them valuable reagents in a plethora of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation.

The general mechanism for nucleophilic acyl substitution of acyl chlorides proceeds via a tetrahedral intermediate, as depicted in the reaction with a generic nucleophile (Nu-H).

Structural Influence on the Electrophilicity of this compound

The structure of an acyl chloride significantly influences its electrophilicity through a combination of electronic and steric effects. In the case of this compound, the presence of two ethyl groups at the α-carbon introduces notable steric hindrance around the carbonyl center.

Electronic Effects: The alkyl groups in this compound are weakly electron-donating through induction, which slightly reduces the partial positive charge on the carbonyl carbon compared to less substituted acyl chlorides. However, this electronic effect is generally considered less impactful than steric factors in influencing the reactivity of aliphatic acyl chlorides.

Steric Effects: The branching at the α-carbon in this compound creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby decreasing the rate of reaction compared to linear or less branched acyl chlorides. It is well-established that steric hindrance around the reaction center can significantly impact the kinetics of nucleophilic substitution reactions.[1][2]

Comparative Reactivity Analysis

| Acyl Chloride | Structure | Key Structural Feature | Expected Relative Reactivity |

| Acetyl Chloride | CH₃COCl | Unhindered | Very High |

| Butyryl Chloride | CH₃(CH₂)₂COCl | Linear chain | High |

| Isobutyryl Chloride | (CH₃)₂CHCOCl | α-branched | Moderate |

| This compound | (CH₃CH₂)₂CHCOCl | α-branched, bulkier than isobutyryl | Moderate to Low |

| Pivaloyl Chloride | (CH₃)₃CCOCl | Highly hindered | Very Low |

The expected trend in reactivity is a decrease with increasing steric bulk around the carbonyl group. Therefore, this compound is anticipated to be less reactive than butyryl chloride and isobutyryl chloride, but more reactive than the highly hindered pivaloyl chloride.

Experimental Protocols for Determining Electrophilicity

The electrophilicity of this compound can be quantitatively assessed by studying the kinetics of its reactions with various nucleophiles. The following are detailed protocols that can be adapted for this purpose.

Solvolysis (Hydrolysis) Kinetics via Conductometric or Titrimetric Analysis

This method measures the rate of reaction of the acyl chloride with a solvent, typically water or an alcohol-water mixture. The production of hydrochloric acid can be monitored over time.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

-

This compound

-

Acetone (anhydrous)

-

Distilled water

-

Conductometer or pH meter

-

Thermostatic water bath

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (B78521) solution (for titration)

-

Phenolphthalein (B1677637) indicator (for titration)

-

Volumetric flasks, pipettes, and burette

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone.

-

Equilibrate a known volume of a specified acetone-water mixture in the thermostatic water bath.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the solvent mixture with vigorous stirring.

-

Conductometric Method: Immediately begin recording the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of HCl.

-

Titrimetric Method: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing ice-cold acetone. Titrate the liberated HCl with the standardized NaOH solution using phenolphthalein as an indicator.

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C is the concentration of HCl at time t and C∞ is the concentration at the completion of the reaction.

Competitive Acylation Reactions

This method provides a relative measure of electrophilicity by allowing two different acyl chlorides to compete for a limited amount of a nucleophile.

Objective: To determine the relative reactivity of this compound compared to a reference acyl chloride (e.g., butyryl chloride).

Materials:

-

This compound

-

Reference acyl chloride (e.g., butyryl chloride)

-

A suitable nucleophile (e.g., a primary or secondary amine like aniline (B41778) or morpholine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Internal standard for GC or HPLC analysis

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve a known amount of the nucleophile and the internal standard in the anhydrous solvent.

-

Add equimolar amounts of this compound and the reference acyl chloride to the solution simultaneously.

-

Stir the reaction at a constant temperature.

-

Monitor the reaction by withdrawing aliquots at various time points and quenching them (e.g., with a dilute acid or base).

-

Analyze the quenched aliquots by GC or HPLC to determine the ratio of the two amide products formed.

-

The relative reactivity can be calculated from the ratio of the products.

In-situ Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy allows for the real-time monitoring of the disappearance of reactants and the appearance of products, providing detailed kinetic information.[3][4][5]

Objective: To determine the rate constant for the reaction of this compound with a nucleophile by monitoring the reaction in an NMR tube.

Materials:

-

This compound

-

A suitable nucleophile with distinct NMR signals (e.g., an aniline derivative)

-

Deuterated aprotic solvent (e.g., CDCl₃, CD₃CN)

-

NMR spectrometer

Procedure:

-

Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.

-

Acquire a spectrum of the starting material.

-

Inject a known amount of this compound into the NMR tube and quickly mix.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to a non-overlapping peak of the reactant and the product.

-

The concentration of the reactant and product at each time point can be determined from the integral values relative to an internal standard or the initial concentration.

-

The rate constant can be calculated by plotting the concentration data against time according to the appropriate rate law.

Visualizations

General Reaction Mechanism

Caption: Nucleophilic acyl substitution of an acyl chloride.

Experimental Workflow for Solvolysis Kinetics

Caption: Workflow for determining solvolysis rate constant.

Logical Relationship of Steric Hindrance and Reactivity

Caption: Impact of steric hindrance on electrophilicity.

Conclusion

The electrophilicity of this compound is a key parameter governing its utility in organic synthesis. While direct quantitative data is scarce, its reactivity can be inferred from the behavior of structurally analogous compounds. The significant steric hindrance imparted by the α-ethyl groups is expected to render it less reactive than its linear and less-branched counterparts. The experimental protocols detailed in this guide provide a robust framework for the quantitative determination of its electrophilicity, enabling researchers and drug development professionals to effectively utilize and predict its behavior in various chemical transformations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asahilab.co.jp [asahilab.co.jp]

- 4. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Ethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and reaction mechanisms of 2-ethylbutyryl chloride. As a key intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries, a thorough understanding of its chemical behavior is paramount. This document details the core reactions of this compound, including its preparation, and its utility in acylation reactions with various nucleophiles. Experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical and in-depth resource for laboratory applications.

Introduction

This compound, with the chemical formula C₆H₁₁ClO, is a reactive acyl chloride widely employed as a building block in organic synthesis.[1] Its branched alkyl structure can impart unique properties to target molecules, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and specialty materials. The high reactivity of the acyl chloride functional group allows for efficient introduction of the 2-ethylbutanoyl moiety into a variety of substrates.[2][3] This guide will explore the fundamental reaction mechanisms and provide practical guidance for its use in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for safe handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 2736-40-5 | [1] |

| Molecular Formula | C₆H₁₁ClO | [1] |

| Molecular Weight | 134.60 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 137-139 °C | [1][4] |

| Density | 0.982 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.425 | [1][4] |

| Solubility | Reacts with water | [1][4] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of 2-ethylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][6]

Reaction with Thionyl Chloride

This method is widely used due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed procedure for a similar reaction, the synthesis of n-butyryl chloride, can be adapted for this synthesis.[3]

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. A gas trap is connected to the top of the condenser to absorb the evolved HCl and SO₂ gases.

-

Reaction: 2-Ethylbutyric acid is placed in the flask. Thionyl chloride (1.1 to 1.5 molar equivalents) is added dropwise through the dropping funnel.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C) for 1-3 hours to ensure complete conversion.

-

Work-up and Purification: After cooling, the excess thionyl chloride is removed by distillation. The crude this compound is then purified by fractional distillation.

Quantitative Data:

While a specific yield for this compound synthesis was not found in the search results, similar preparations of acyl chlorides using thionyl chloride report yields typically in the range of 85-95%.[3]

Core Reaction Mechanisms: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the nucleophilic acyl substitution mechanism. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles.[2][7]

The general mechanism proceeds in two steps:

-

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.

Figure 2: General Nucleophilic Acyl Substitution.

Acylation of Amines: Amide Formation

This compound reacts readily with primary and secondary amines to form N-substituted 2-ethylbutyramides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Reaction Scheme:

Figure 3: Amide formation from this compound.

Experimental Protocol (General):

-

Reactant Setup: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758), diethyl ether) and cooled in an ice bath. A base (e.g., triethylamine, pyridine) is added.

-

Addition: this compound is added dropwise to the cooled solution of the amine and base.

-

Reaction: The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant (Amine) | Product | Yield | Reference(s) |

| Aniline | N-Phenyl-2-ethylbutyramide | Not specified | - |

Spectroscopic Data of a Representative Product (N-Phenylbutanamide):

| Spectroscopy | Key Peaks | Reference(s) |

| ¹H NMR | Signals corresponding to the ethyl and butyl groups, as well as aromatic protons. | [8] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | [8] |

| IR | Strong C=O stretch around 1660 cm⁻¹, N-H stretch around 3300 cm⁻¹. | [8] |

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[1][9]

Reaction Scheme:

Figure 4: Friedel-Crafts Acylation using this compound.

Experimental Protocol (General, adapted from a similar reaction): [1]

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) and cooled in an ice bath.

-

Acylium Ion Formation: this compound is added dropwise to the AlCl₃ suspension.

-

Aromatic Compound Addition: The aromatic substrate is then added slowly to the reaction mixture.

-

Reaction: The reaction is stirred at low temperature and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion.

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed, dried, and the solvent is evaporated.

-

Purification: The product is purified by distillation or recrystallization.

Quantitative Data:

| Aromatic Substrate | Product | Yield | Reference(s) |

| Benzene | 1-Phenyl-2-ethyl-1-butanone | Not specified | - |

| Thiophene (B33073) | 2-(2-Ethylbutanoyl)thiophene | Not specified | - |

Esterification

This compound reacts exothermically with alcohols to produce esters. This reaction is often faster and more efficient than Fischer esterification.

Reaction Scheme:

Figure 5: Esterification with this compound.

Experimental Protocol (General):

-

Reaction Setup: The alcohol is dissolved in a suitable solvent, often in excess, and cooled.

-

Addition: this compound is added dropwise. A base like pyridine can be added to scavenge the HCl produced.

-

Reaction: The reaction is typically stirred at room temperature until completion.

-

Work-up: The mixture is washed with water, sodium bicarbonate solution, and brine. The organic layer is dried and the solvent is removed.

-

Purification: The ester is purified by distillation.

Quantitative Data:

| Alcohol | Product | Yield | Reference(s) |

| Ethanol | Ethyl 2-ethylbutanoate | Not specified | - |

Spectroscopic Data of a Representative Product (Ethyl 2-ethylbutanoate):

| Spectroscopy | Key Peaks | Reference(s) |

| ¹H NMR | Signals for the two ethyl groups and the methine proton. | [2][10] |

| ¹³C NMR | Resonances for the carbonyl carbon, ester alkoxy carbon, and aliphatic carbons. | [2] |

| GC-MS | Molecular ion peak and characteristic fragmentation pattern. | [11] |

Applications in Drug Development and Synthesis

This compound is a precursor in the synthesis of various biologically active molecules. One notable application is in the synthesis of bicyclic thiophene derivatives, which have potential therapeutic applications.[1] The Friedel-Crafts acylation of thiophene with this compound would be the initial step in such a synthetic route.

Figure 6: Synthetic applications of this compound.

Safety and Handling

This compound is a corrosive and flammable liquid. It reacts vigorously with water, releasing HCl gas. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All reactions should be conducted under anhydrous conditions.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily undergoing nucleophilic acyl substitution reactions. This guide has provided a detailed overview of its synthesis and its reactions with key nucleophiles, including amines, aromatic compounds, and alcohols. The experimental protocols and tabulated data offer a practical resource for researchers. The ability to introduce the 2-ethylbutanoyl group efficiently makes this compound a valuable tool in the design and synthesis of new chemical entities, particularly within the pharmaceutical industry.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Human Metabolome Database: Showing metabocard for Ethyl 2-ethylbutanoate (HMDB0040298) [hmdb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 7. allfordrugs.com [allfordrugs.com]

- 8. scispace.com [scispace.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 1H NMR [m.chemicalbook.com]

- 11. Ethyl 2-ethylbutyrate | C8H16O2 | CID 76326 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Ethylbutyryl Chloride

This technical guide provides comprehensive information on the stability and recommended storage conditions for 2-Ethylbutyryl chloride (CAS No: 2736-40-5). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or utilize this compound.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid.[1][2][3][4] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [1][3][5][6] |

| Molecular Weight | 134.60 g/mol | [1][2][3][6][7][8] |

| Appearance | Clear, colorless liquid | [1][4][9] |

| Boiling Point | 137-139 °C (lit.) | [2][4][5][7][9] |

| Density | 0.982 g/mL at 25 °C (lit.) | [2][4][5][7] |

| Refractive Index | n20/D 1.425 (lit.) | [2][4][5][7] |

| Flash Point | 35 °C (95 °F) - closed cup | [2][9][10] |

| Vapor Pressure | 6.15 mmHg at 25°C | [4] |

Stability Profile

This compound is considered stable under recommended storage conditions.[1][9] However, it is a reactive compound susceptible to degradation under specific conditions.

2.1. Reactivity and Incompatibility The primary stability concern for this compound is its reactivity with moisture and other nucleophilic substances. It decomposes in contact with water.[11] This reactivity is typical for acyl chlorides. To ensure the integrity of the compound, contact with the following materials should be avoided.

| Incompatible Material | Consequence of Contact |

| Water / Moisture | Reacts, potentially violently, to liberate toxic gases (e.g., HCl).[4][5][11][12] |

| Strong Bases | Reacts vigorously.[9][12] |

| Alcohols | Reacts to form esters.[9][12] |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions.[9][12] |

2.2. Conditions to Avoid To prevent degradation and hazardous situations, the following conditions must be avoided during handling and storage:

2.3. Hazardous Decomposition Products When exposed to fire or certain chemical reactions, this compound can decompose and release hazardous substances. Thermal decomposition can lead to the release of irritating gases and vapors.[12] Under fire conditions, hazardous decomposition products include:

Recommended Storage Conditions

Proper storage is critical for maintaining the quality and safety of this compound. The following table summarizes the recommended storage protocols based on safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[11] Keep away from heat.[12] | Prevents pressure buildup and reduces the risk of ignition as it is a highly flammable liquid.[11][13] |

| Atmosphere | Store under an inert atmosphere.[12] | Prevents reaction with atmospheric moisture (hydrolysis). |

| Container | Keep container tightly closed.[11] Store in the original, corrosive-resistant container with a resistant inner liner.[11] | Prevents contamination, evaporation, and reaction with moisture. Ensures container integrity against the corrosive nature of the compound.[11] |

| Location | Store in a "Flammables area" or "Corrosives area".[4][12] Store locked up.[11] | Complies with safety regulations for flammable and corrosive materials. Restricts access to authorized personnel only. |

Experimental Protocols for Stability Assessment

4.1. Protocol: Hydrolytic Stability Assessment This protocol aims to determine the rate of hydrolysis of this compound in an aqueous environment.

-

Preparation of Solutions: Prepare buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a water-miscible, inert organic solvent (e.g., acetonitrile) to create a stock solution.

-

Initiation of Experiment: Add a small aliquot of the stock solution to the buffered solutions at a controlled temperature (e.g., 25 °C).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by derivatization or rapid dilution with a cold, non-reactive solvent.

-

Quantification: Analyze the concentration of the remaining this compound using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and calculate its half-life at each pH.

4.2. Protocol: Thermal Stability Assessment This protocol evaluates the stability of the compound under elevated temperature conditions.

-

Sample Preparation: Place a precisely weighed amount of this compound into sealed vials, potentially under an inert atmosphere.

-

Incubation: Store the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Time-Point Analysis: At regular intervals, remove a vial from each temperature condition.

-

Sample Analysis: Allow the vial to cool to room temperature. Dilute the sample in a suitable solvent and analyze its purity using GC or HPLC to quantify the amount of remaining this compound and identify any degradation products.

-

Data Analysis: Determine the degradation rate at each temperature. This data can be used to construct an Arrhenius plot to predict the shelf-life at recommended storage temperatures.

Visualizations

5.1. Factors Affecting Stability

The following diagram illustrates the key factors that can compromise the stability of this compound, leading to its degradation.

Caption: Factors leading to the degradation of this compound.

5.2. Recommended Storage and Handling Workflow

This diagram outlines the recommended workflow for the safe storage and handling of this compound to maintain its stability and ensure user safety.

Caption: Recommended workflow for safe storage and handling.

References

- 1. echemi.com [echemi.com]

- 2. 2-エチルブチリルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H11ClO | CID 75954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 2736-40-5 [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound 97 2736-40-5 [sigmaaldrich.com]

- 8. chemeo.com [chemeo.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound 97 2736-40-5 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. gebauer.com [gebauer.com]

A Technical Guide to 2-Ethylbutyryl Chloride: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylbutyryl chloride (also known as 2-ethylbutanoyl chloride), a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its commercial availability and typical purity levels, alongside a detailed experimental protocol for its synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 97% and 99%, with the higher purity grade being suitable for applications with stringent quality requirements. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity (%) | Physical Form | Additional Information |

| Sigma-Aldrich | This compound | 2736-40-5 | 97 | Liquid | Refractive index n20/D 1.425 (lit.), Boiling point 137-139 °C (lit.)[1][2] |

| Thermo Scientific | This compound | 2736-40-5 | 99 | Liquid | Part of the Acros Organics portfolio.[3] |

| A2B Chem | This compound | 2736-40-5 | 97 | - | For research use only.[4] |

| ECHEMI | This compound | 2736-40-5 | 97, 98, 99 | Liquid | Lists multiple suppliers from China.[5] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 2-ethylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.

Signaling Pathway: Conversion of 2-Ethylbutyric Acid to this compound

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

-

2-Ethylbutyric acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Gas trap (for HCl and SO₂ neutralization)

-

Fractional distillation apparatus

-

Vacuum source

Procedure:

-

Reaction Setup:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Establish an inert atmosphere by flushing the apparatus with nitrogen or argon.

-

To the top of the reflux condenser, attach a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

-

Reaction:

-

Charge the round-bottom flask with 2-ethylbutyric acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the 2-ethylbutyric acid via the dropping funnel with gentle stirring. The reaction can be performed neat or in an anhydrous solvent.

-

After the initial exothermic reaction subsides, gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) using a heating mantle.

-

Maintain the reflux for 1-2 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation. The boiling point of this compound is 137-139 °C at atmospheric pressure.[1] Collect the fraction that distills within this range.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

This compound is a corrosive and flammable liquid. It reacts with water and moisture, releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Thionyl chloride is also highly toxic and corrosive.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with 2-Ethylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Friedel-Crafts acylation of common arenes—benzene (B151609), toluene (B28343), and anisole (B1667542)—with 2-ethylbutyryl chloride. This reaction is a cornerstone of organic synthesis, enabling the formation of aryl ketones, which are valuable intermediates in the pharmaceutical industry. These notes offer insights into the reaction mechanism, experimental procedures, and the potential applications of the resulting bulky aromatic ketones in drug discovery and development.

Introduction

The Friedel-Crafts acylation is a robust electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] The use of this compound as the acylating agent results in the formation of aryl ketones with a sterically hindered alkyl group adjacent to the carbonyl. This structural motif can be of significant interest in medicinal chemistry, as the bulky and lipophilic nature of the 2-ethylbutyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Aromatic ketones, in general, are precursors to a wide array of biologically active compounds.[1][4]

The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[5] The resulting acylium ion then undergoes electrophilic attack by the electron-rich arene. A key advantage of Friedel-Crafts acylation over alkylation is the deactivation of the product towards further substitution, preventing polysubstitution.[6] Additionally, the acylium ion does not undergo rearrangement, leading to a single constitutional isomer of the product.[7]

General Reaction Scheme

The Friedel-Crafts acylation of an arene with this compound proceeds according to the following general scheme:

Where Ar = Phenyl, Tolyl, Methoxyphenyl, etc.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of benzene, toluene, and anisole with this compound. These protocols are based on established procedures for similar acyl chlorides and may require optimization for the sterically hindered this compound.[4][5]

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

This compound is a corrosive and moisture-sensitive liquid.

-

Dichloromethane (B109758) is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

General Experimental Workflow

Materials and Reagents

-

Benzene, Toluene, or Anisole

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Protocol for the Acylation of Benzene

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of benzene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Once the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol for the Acylation of Toluene and Anisole

Follow the same procedure as for benzene, substituting toluene or anisole as the arene. Due to the activating nature of the methyl and methoxy (B1213986) groups, the reaction is expected to be faster. Careful temperature control is crucial to manage the exothermicity. The steric bulk of the 2-ethylbutyryl group is expected to favor acylation at the para-position for both toluene and anisole.

Quantitative Data

| Arene | Product | Molar Ratio (Arene:Acyl Chloride:AlCl₃) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Predominant Isomer |

| Benzene | 1-Phenyl-2-ethylpentan-1-one | 1.2 : 1.0 : 1.1 | 0 to RT | 2-4 | 70-85 | N/A |

| Toluene | 1-(p-Tolyl)-2-ethylpentan-1-one | 1.2 : 1.0 : 1.1 | 0 to RT | 1-3 | 75-90 | para |

| Anisole | 1-(4-Methoxyphenyl)-2-ethylpentan-1-one | 1.2 : 1.0 : 1.1 | 0 to RT | 1-2 | 80-95 | para |

Applications in Drug Development

Aromatic ketones are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds.[1] The introduction of a bulky, lipophilic group like the 2-ethylbutyl moiety can be a strategic approach in drug design to modulate properties such as:

-

Receptor Binding: The size and shape of the substituent can influence the binding affinity and selectivity for a biological target.

-

Pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: The steric hindrance around the carbonyl group may protect it from metabolic degradation.

The resulting 2-ethylbutyryl arenes can serve as scaffolds for the development of new chemical entities targeting a variety of biological pathways.

Conclusion

The Friedel-Crafts acylation of arenes with this compound provides a direct route to sterically hindered aromatic ketones. While specific literature data for this particular transformation is scarce, the general principles and protocols of Friedel-Crafts reactions offer a solid foundation for its successful implementation. The resulting products are promising synthons for the development of novel therapeutic agents, and further exploration of their biological activities is warranted. The protocols provided herein serve as a starting point for researchers to investigate this valuable chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sciencedaily.com [sciencedaily.com]

- 7. condor.depaul.edu [condor.depaul.edu]

Application Note: 2-Ethylbutyryl Chloride as a Versatile Derivatizing Agent for GC-MS Analysis

Abstract

This application note presents a generalized framework for the use of 2-Ethylbutyryl chloride as a derivatizing agent for the analysis of a variety of compounds by Gas Chromatography-Mass Spectrometry (GC-MS). While not as commonly cited as other acylating agents, this compound offers a unique combination of properties that can be advantageous for specific applications. This document provides a detailed, generalized protocol for the derivatization of primary and secondary amines, alcohols, and phenols. The principles of this acylation reaction, along with typical GC-MS parameters and expected outcomes, are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to develop new analytical methods for complex matrices. It is important to note that this compound is not a widely documented derivatizing agent for GC-MS, and the provided protocols should be considered a starting point for method development and optimization.

Introduction

In the field of chemical analysis, particularly in drug development and metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest, such as primary and secondary amines, alcohols, and phenols, possess polar functional groups that render them non-volatile and prone to poor chromatographic performance, including peak tailing and adsorption to the analytical column.[1][2]

Chemical derivatization is a crucial sample preparation step to overcome these limitations.[2] By converting polar functional groups into less polar, more volatile, and more thermally stable derivatives, derivatization significantly improves chromatographic resolution, peak shape, and detection sensitivity.[3] Acylation, the process of introducing an acyl group into a molecule, is a widely used derivatization strategy.[1] Common acylating agents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides.[4][5]

This application note explores the potential of this compound as an acylating derivatizing agent. The introduction of the 2-ethylbutyryl group can increase the hydrophobicity and molecular weight of the analyte, leading to improved chromatographic separation and potentially unique mass spectral fragmentation patterns that can aid in structural elucidation.

Principle of Derivatization

This compound reacts with active hydrogen atoms present in functional groups such as primary and secondary amines (-NH2, -NHR), alcohols (-OH), and phenols (Ar-OH). The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable amide or ester derivative and the liberation of hydrogen chloride (HCl). To drive the reaction to completion and neutralize the HCl byproduct, a base catalyst such as pyridine (B92270) or triethylamine (B128534) is typically added.

Potential Applications

The use of this compound as a derivatizing agent can be explored for a wide range of analytes, including:

-

Pharmaceuticals and Drugs of Abuse: Derivatization of amphetamines, phenethylamines, and other nitrogen-containing basic drugs can improve their volatility and chromatographic behavior.[4]

-

Biogenic Amines: Analysis of neurotransmitters and other biogenic amines in biological matrices.

-

Phenolic Compounds: Derivatization of natural and synthetic phenolic compounds to enhance their volatility for GC-MS analysis.[3]

-

Alcohols and Steroids: Analysis of short-chain alcohols and steroidal compounds containing hydroxyl groups.

Advantages of this compound Derivatization

-

Increased Volatility and Thermal Stability: The resulting 2-ethylbutyramide and 2-ethylbutyrate esters are significantly more volatile and thermally stable than the parent compounds.

-

Improved Chromatographic Properties: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and reduced tailing on common non-polar GC columns.

-

Enhanced Mass Spectral Identification: The addition of the 2-ethylbutyryl group provides a significant mass shift, moving the molecular ion to a higher m/z range and potentially generating characteristic fragment ions that can be used for identification and quantification.

Experimental Protocols

The following are generalized protocols for the derivatization of various classes of compounds using this compound. These should serve as a starting point for method development, and optimization of reaction conditions (e.g., temperature, time, reagent concentrations) is recommended for specific applications.

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamines)

Materials:

-

Sample containing the amine analyte (e.g., extract from a biological matrix)

-

This compound

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous solvent (e.g., acetonitrile (B52724), ethyl acetate, or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

GC vials with inserts

Procedure:

-

Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, perform a liquid-liquid extraction into a suitable organic solvent and dry the extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried sample residue in 100 µL of an anhydrous solvent (e.g., ethyl acetate).

-

Derivatization Reaction:

-

Add 50 µL of pyridine to the sample solution.

-

Add 50 µL of this compound.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the reaction mixture at 60-70°C for 30 minutes.

-

-

Work-up:

-

Cool the vial to room temperature.

-

Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent and HCl.

-

Vortex for 30 seconds.

-

Add 500 µL of an extraction solvent (e.g., hexane (B92381) or ethyl acetate) and vortex for 1 minute to extract the derivative.

-

Centrifuge to separate the layers.

-

-

Analysis: Transfer the upper organic layer to a new GC vial for analysis.

Protocol 2: Derivatization of Alcohols and Phenols

Materials:

-

Sample containing the alcohol or phenol (B47542) analyte

-

This compound

-

Pyridine

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-